2-Amino-5-chlorobenzenethiol hydrochloride

Description

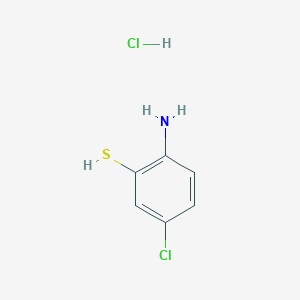

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7Cl2NS |

|---|---|

Molecular Weight |

196.10 g/mol |

IUPAC Name |

2-amino-5-chlorobenzenethiol;hydrochloride |

InChI |

InChI=1S/C6H6ClNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H |

InChI Key |

QITAKWXEKISUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 5 Chlorobenzenethiol Hydrochloride

Established Synthetic Routes for 2-Amino-5-chlorobenzenethiol

The traditional synthesis of 2-Amino-5-chlorobenzenethiol relies on robust and well-documented chemical transformations. These methods, while effective, often involve multiple steps and require careful control of reaction conditions to ensure the desired product is obtained with high purity.

Nucleophilic Substitution Approaches utilizing Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing amine and thiol functionalities onto an aromatic ring. In the synthesis of 2-Amino-5-chlorobenzenethiol, this can involve starting with a di-halogenated benzene (B151609) derivative. The regioselectivity of the substitution is a critical factor, often influenced by the electronic nature of the substituents and the reaction conditions. For instance, in related quinazoline (B50416) systems, the substitution of a chlorine atom at the 4-position is consistently observed under various conditions, highlighting the predictability of SNAr reactions on certain heterocyclic frameworks. nih.gov The process often requires a base to facilitate the reaction, with the amine nucleophile itself sometimes serving this role when used in excess. nih.gov

Another approach involves the chlorination of an aminopyridine precursor in a highly acidic medium, which allows for selective monochlorination. google.com This principle can be adapted for the synthesis of chloro-substituted aminobenzenes. The reaction of 2-aminopyridine (B139424) with a chlorinating agent in a medium with a Hammett acidity function below -3.5 leads to the formation of 2-amino-5-chloropyridine (B124133) with minimal production of dichlorinated byproducts. google.com

Hydrolysis of Substituted 2-Aminobenzothiazole (B30445) Derivatives

A widely employed method for the synthesis of 2-aminothiophenols involves the alkaline hydrolysis of 2-aminobenzothiazole derivatives. google.com This route is advantageous as the starting materials are often readily accessible. The process typically involves heating the substituted 2-aminobenzothiazole with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. google.comgoogle.com

A significant improvement in this method is the addition of ethylene (B1197577) glycol to the reaction mixture. The presence of ethylene glycol allows the hydrolysis to proceed under milder conditions and can lead to higher purity and yield of the final 2-aminothiophenol (B119425) product. google.com Without this additive, the reaction may require higher temperatures or longer reaction times, which can lead to the formation of impurities. google.com Following hydrolysis, the resulting salt of the aminothiophenol is neutralized with an acid, such as acetic acid, to precipitate the final product. google.com

Multi-step Synthetic Pathways and Intermediates Characterization

The synthesis of 2-Amino-5-chlorobenzenethiol hydrochloride often involves a multi-step pathway, beginning with more readily available starting materials. A common precursor is 5-chloro-3-phenyl-2,1-benzisoxazole, which can be synthesized from p-chloronitrobenzene and phenylacetonitrile. patsnap.com This intermediate is then reduced to yield the corresponding 2-aminobenzophenone (B122507) derivative.

The reduction of the benzisoxazole can be achieved using various methods, including catalytic hydrogenation with a palladium-carbon (Pd/C) catalyst and a hydrogen source like ammonium (B1175870) formate, or by using iron powder in the presence of an acid. patsnap.comgoogle.com The use of iron powder is often preferred in industrial settings due to its low cost and the fact that it avoids the reduction of the carbonyl group. google.com

Throughout these synthetic sequences, the characterization of intermediates is crucial to ensure the reaction is proceeding as expected and to verify the structure of the products. Standard analytical techniques are employed for this purpose:

¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. For example, in the characterization of 2-amino-5-chloro-benzophenone derivatives, ¹H NMR is used to confirm the presence and arrangement of aromatic and amine protons. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates components of a mixture and provides mass information for each component, allowing for the identification of the desired product and any impurities.

IR (Infrared) Spectroscopy: Provides information about the functional groups present in a molecule. For instance, the IR spectrum of a benzothiazole (B30560) derivative will show characteristic absorptions for NH, C≡N, and C=O groups. taylorandfrancis.com

The following table summarizes a potential multi-step pathway and the characterization methods used.

| Step | Reaction | Key Reagents | Intermediate/Product | Characterization Methods |

| 1 | Benzisoxazole Formation | p-chloronitrobenzene, Phenylacetonitrile, NaOH, Ethanol | 5-chloro-3-phenyl-2,1-benzisoxazole | IR, ¹H NMR |

| 2 | Reductive Ring Opening | 5-chloro-3-phenyl-2,1-benzisoxazole, Pd/C, Ammonium Formate | 2-amino-5-chlorobenzophenone (B30270) | IR, ¹H NMR, CHN Elemental Analysis researchgate.net |

| 3 | Thiolation/Final Product Formation | Further specific reactions to introduce the thiol group | 2-Amino-5-chlorobenzenethiol | ¹H NMR, LC-MS |

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. This has led to innovations in solvent use and catalyst efficiency in the synthesis of chemical compounds like this compound.

Solvent Optimization in Synthesis (e.g., cyclopentyl methyl ether, 2-methyl-THF)

The choice of solvent is a critical aspect of green chemistry. Traditional solvents are often volatile organic compounds (VOCs) that pose environmental and health risks. Research has focused on identifying greener alternatives that are less toxic, derived from renewable resources, and can be easily recycled. nih.gov

Two such solvents that have gained prominence are cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govnih.govresearchgate.net

Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point (106 °C) and a narrow explosion range. researchgate.net It exhibits high stability under both acidic and basic conditions and can often replace solvents like THF, dioxane, and toluene. researchgate.netresearchgate.netacs.org Its ability to form an azeotrope with water facilitates easy drying and recovery. researchgate.net

The use of these green solvents can lead to significant improvements in the environmental factor (E-factor) of a synthesis, which is a measure of the amount of waste produced per unit of product. nih.gov

| Solvent | Boiling Point (°C) | Key Advantages |

| Cyclopentyl Methyl Ether (CPME) | 106 | High stability, low peroxide formation, hydrophobic, easy recovery researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Derived from renewable resources, good THF replacement, can improve yield nih.govnih.govresearchgate.net |

Catalyst Loading Optimization for Reduced Waste (e.g., Pd/C)

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst, particularly for hydrogenation reactions, such as the reduction of nitro groups to amines. helgroup.commasterorganicchemistry.com Optimizing the amount of catalyst used is a key principle of green chemistry, as it reduces waste and cost, especially given the high price of palladium.

Studies have shown that the rate of hydrogenation reactions is directly proportional to the amount of catalyst used. helgroup.com However, simply increasing the catalyst loading is not always the most efficient approach. Optimization involves finding the minimum amount of catalyst required to achieve a desirable reaction rate and complete conversion within a reasonable timeframe. This reduces the amount of heavy metal waste that needs to be managed and disposed of.

"One-Pot" and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign protocols. nih.gov This includes the use of eco-friendly solvents like water and ionic liquids, which significantly reduce the environmental footprint compared to traditional organic solvents. nih.gov For instance, a method for synthesizing 2-aminothiophenes has been developed using water as a solvent, activated by ultrasound, and without the need for a catalyst. nih.gov Another approach utilizes deep eutectic solvents, such as those based on choline (B1196258) chloride and urea, providing a greener alternative to conventional solvents. nih.gov

One-pot methodologies have also been successfully applied to the synthesis of related compounds. For example, 2-aminothiophenes have been synthesized in a one-pot, metal-free reaction using thioamides as a sulfur source in an alcohol solvent. nih.gov Similarly, a one-pot synthesis of 1,5-benzothiazepines has been achieved using a catalytic amount of aluminum nitrate (B79036) under mild conditions. asianpubs.org

Table 1: Comparison of "One-Pot" Synthetic Protocols for Related Aminothiophenes

| Starting Materials | Reagents | Solvent | Conditions | Yield | Reference |

| Ketones, Malonodinitrile/Ethyl Cyanoacetate | Elemental Sulfur, [bmIm]OH | Ionic Liquid | 60°C, 2 h | 35-92% | nih.gov |

| Thioamides, Alkynes | - | Alcohol | Reflux, 7 h | 35-96% | nih.gov |

| Ketones, Nitriles | Elemental Sulfur, NaOH | Deep Eutectic Solvent | - | 68-88% | nih.gov |

Application of Microwave and Ultrasonic Irradiation in Synthesis

The use of non-conventional energy sources like microwave and ultrasonic irradiation has been shown to significantly enhance the synthesis of heterocyclic compounds, including those related to this compound. These techniques can lead to shorter reaction times, higher yields, and improved product purity. nih.gov

Microwave-assisted synthesis has been effectively used to produce various pyrimidine (B1678525) derivatives, with reactions often completed in 15-30 minutes at elevated temperatures. nih.govnih.gov This method offers a significant time advantage over conventional heating.

Ultrasonic irradiation has also proven to be a valuable tool in organic synthesis. For example, the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds has been successfully carried out in water under ultrasonic irradiation, highlighting the green nature of this approach. researchgate.net The use of ultrasound can dramatically reduce reaction times and improve yields compared to silent (non-sonicated) conditions. nih.gov In some cases, reactions that take hours or even days under conventional conditions can be completed in a fraction of the time with sonication. nih.gov For instance, a study on the synthesis of dihydropyrano[2,3-c]pyrazole derivatives found that using water as a solvent at 50°C under ultrasound led to a 92% yield in just 35 minutes. nih.gov

A preparation method for 2-amino-5-chlorobenzophenone, a related compound, utilizes a combination of ultrasonic oscillation and microwave heating to achieve a high yield in a short reaction time with reduced waste. patsnap.com

Table 2: Impact of Microwave and Ultrasonic Irradiation on Synthesis of Related Compounds

| Synthetic Method | Reaction Time | Yield | Conditions | Reference |

| Microwave-assisted (Pyrimidine derivatives) | 15-30 min | - | 120-140°C | nih.gov |

| Ultrasonic (2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles) | 5-25 min | Excellent | Water, Catalyst-free | nih.gov |

| Ultrasonic (5-hydroxymethyl-2-mercapto-1-benzylimidazole) | 30 min | 90% | 7°C | nih.gov |

| Conventional (5-hydroxymethyl-2-mercapto-1-benzylimidazole) | 72 h | 70% | 7°C | nih.gov |

Industrial Scale Synthesis and Process Optimization Research

The translation of laboratory-scale syntheses to industrial production requires a focus on efficiency, safety, and sustainability. Process optimization research plays a crucial role in achieving these goals for the manufacturing of this compound and related compounds.

Utilization of Continuous Flow Reactors for Enhanced Efficiency

Continuous flow chemistry is emerging as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs). mdpi.com Flow reactors offer several advantages over traditional batch processes, including improved control over reaction parameters, enhanced heat and mass transfer, and increased safety due to smaller reaction volumes. mdpi.com The ability to couple reaction steps without isolating intermediates further streamlines the manufacturing process. mdpi.com For instance, a continuous processing reactor system has been designed and manufactured for the synthesis of metronidazole (B1676534) derivatives, demonstrating improved process control and efficiency. mdpi.com

Development of Sustainable Chlorinating Agents and Solvents

The development of sustainable chlorination methods is a key area of research aimed at reducing the environmental impact of synthesizing chlorinated compounds. Traditional chlorinating agents can be hazardous, prompting the search for greener alternatives. rice.edu Recently, a photocatalytic process using iron and sulfur catalysts activated by blue light has been developed for the chlorination of organic molecules, avoiding harsh chemicals and high temperatures. rice.edu This method offers precise control over the placement of chlorine atoms on molecules. rice.edu

The choice of solvent is another critical aspect of sustainable synthesis. rsc.orgrsc.org There is a significant push to replace hazardous organic solvents with more environmentally friendly options. A preparation method for 2-amino-5-chlorobenzamide, for example, utilizes a recyclable organic solvent in conjunction with water. google.com The use of iron powder as a reducing agent in the synthesis of 2-amino-5-chlorobenzophenone from an isoxazole (B147169) precursor is another example of a more economical and environmentally friendly approach suitable for large-scale production, as the iron slag can be recycled. google.com

Table 3: Sustainable Approaches in Industrial Synthesis

| Process | Key Feature | Advantage | Reference |

| Continuous Flow Synthesis | Controlled reaction conditions, small volumes | Enhanced efficiency, improved safety | mdpi.com |

| Photocatalytic Chlorination | Iron/sulfur catalysts, blue light | Avoids harsh reagents, precise control | rice.edu |

| Green Solvents | Use of water, recyclable organic solvents | Reduced environmental impact | nih.govgoogle.com |

| Recyclable Reagents | Use of iron powder | Economic, reduced pollution | google.com |

Lack of Specific Research Data Precludes In-Depth Analysis of this compound's Chemical Reactivity

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the chemical reactivity and mechanistic investigations of this compound. While general principles of nucleophilic reactivity and substituent effects in related compounds are well-documented, specific experimental data and in-depth studies directly focusing on this particular molecule are not presently available in the public domain. Consequently, a thorough and scientifically accurate article structured around its specific nucleophilic reactivity, steric hindrance effects, solvent effects in nucleophilic aromatic substitution, and the electronic nature of substituents in cross-coupling reactions, as per the requested outline, cannot be generated at this time.

The synthesis of phenothiazines and benzothiazoles often involves derivatives of 2-aminothiophenol. mdpi.comrsc.orgresearchgate.net These reactions are influenced by various factors, including the nature of substituents on the aromatic ring and the reaction conditions employed. nih.govrsc.org For instance, the condensation of 2-aminobenzenethiols with ketones or aldehydes is a common route to benzothiazoles, with solvent choice impacting reaction efficiency. mdpi.com Similarly, the formation of phenothiazines from 2-aminobenzenethiols and cyclohexanones has been reported, highlighting the utility of these precursors in constructing complex heterocyclic systems. rsc.orgresearchgate.net

However, the existing body of research does not provide the specific quantitative data required for a detailed analysis of this compound itself. Key missing areas include:

Nucleophilic Reactivity Studies: There is a lack of published studies that specifically measure the nucleophilicity of this compound. Crucial data on how the electronic properties of the amino group influence its nucleophilic character, or how steric hindrance around the sulfur atom affects its reactivity, are absent. Furthermore, kinetic studies detailing the effect of different solvents on the rate of its participation in nucleophilic aromatic substitution reactions could not be located.

Substituent Effects in Cross-Coupling Reactions: While the electronic nature of substituents is known to be a critical factor in cross-coupling reactions, there are no specific investigations detailing how different substituents on a coupling partner would electronically influence reactions with 2-Amino-5-chlorobenzenethiol.

Regioselectivity and Reaction Pathway Determination: Detailed mechanistic studies that would elucidate the regioselectivity and determine the precise reaction pathways for various transformations involving 2-Amino-5-chlorobenzenethiol are not described in the available literature. While general mechanisms for phenothiazine (B1677639) and benzothiazole synthesis exist, specific investigations into the regiochemical outcomes for this substituted aminothiophenol are not available. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Chlorobenzenethiol

Kinetic Studies and Reaction Mechanism Elucidation

The study of reaction kinetics and mechanisms provides fundamental insights into how 2-Amino-5-chlorobenzenethiol participates in chemical transformations. This involves analyzing reaction rates under various conditions and identifying transient species that form during the reaction.

Kinetic analysis of reactions involving two or more reactants, such as the condensation of 2-Amino-5-chlorobenzenethiol with another molecule, can be simplified using pseudo-first-order conditions. libretexts.org This experimental technique involves using a large excess of one reactant, causing its concentration to remain effectively constant throughout the reaction. youtube.comyoutube.com Consequently, the reaction rate becomes dependent only on the concentration of the limiting reactant, allowing the system to be treated as a first-order reaction. libretexts.org

To illustrate the determination of a pseudo-first-order rate constant, consider a hypothetical reaction between 2-Amino-5-chlorobenzenethiol (Reactant A) and an aldehyde (Reactant B), where the aldehyde is in significant excess.

Interactive Table 1: Illustrative Data for Pseudo-First-Order Rate Constant Calculation

| Time (s) | [2-Amino-5-chlorobenzenethiol] (M) | ln[2-Amino-5-chlorobenzenethiol] |

| 0 | 0.0100 | -4.605 |

| 60 | 0.0082 | -4.805 |

| 120 | 0.0067 | -5.006 |

| 180 | 0.0055 | -5.202 |

| 240 | 0.0045 | -5.404 |

| 300 | 0.0037 | -5.599 |

Note: Data is for illustrative purposes only. A plot of ln[2-Amino-5-chlorobenzenethiol] vs. Time would yield a straight line, and the negative of the slope of this line provides the pseudo-first-order rate constant, k'.

The reactions of 2-aminothiophenols, including the chloro-substituted variant, often proceed through identifiable intermediates. In condensation reactions with carbonyl compounds, the initial step is the formation of an imine thiophenol (ITP) , also known as a Schiff base. nih.gov This intermediate is formed by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov

This ITP intermediate is often transient and rapidly undergoes an intramolecular cyclization to form a benzothiazolidine (BTI) derivative. nih.gov The final step in many of these reaction sequences is the oxidation or aromatization of the benzothiazolidine ring to yield the stable benzothiazole (B30560) heterocyclic system. nih.gov The investigation of these intermediates is crucial for understanding the reaction pathway and optimizing conditions for the synthesis of desired products.

Exploration of Tautomeric Equilibria

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For 2-Amino-5-chlorobenzenethiol, two primary forms of tautomerism are theoretically possible: amine-imine tautomerism and thiol-thione tautomerism. However, the aminothiol (B82208) form is overwhelmingly favored due to the stability conferred by the aromaticity of the benzene (B151609) ring. The conversion to a thione or imine tautomer would disrupt this aromatic system, which is energetically unfavorable. Therefore, while tautomeric forms can be considered, 2-Amino-5-chlorobenzenethiol exists predominantly as the aminothiol isomer under normal conditions.

Specific Reaction Classes

The bifunctional nature of 2-Amino-5-chlorobenzenethiol, possessing both a nucleophilic amino group and a thiol group, makes it a valuable precursor for synthesizing various heterocyclic compounds.

Cyclization reactions are a cornerstone of the chemistry of 2-Amino-5-chlorobenzenethiol, providing access to important heterocyclic scaffolds. nih.govresearchgate.net The most common application is in the synthesis of substituted benzothiazoles and benzothiazepines.

Benzothiazoles: These are formed by reacting 2-Amino-5-chlorobenzenethiol with various carbonyl compounds, such as aldehydes or carboxylic acids (or their derivatives). nih.gov The reaction involves an initial condensation to form an imine, followed by intramolecular cyclization of the thiol group onto the imine carbon and subsequent oxidation to form the aromatic 6-chloro-substituted benzothiazole ring. nih.govresearchgate.net

1,5-Benzothiazepines: These seven-membered heterocyclic rings can be synthesized by reacting 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones. lookchem.com This reaction typically proceeds via a Michael addition of the thiol group, followed by condensation and cyclization involving the amino group.

Interactive Table 2: Heterocyclic Systems from 2-Amino-5-chlorobenzenethiol

| Heterocyclic System | Coreactant Class | Resulting Fused Ring |

| Benzothiazole | Aldehydes, Carboxylic Acids | 5-membered Thiazole (B1198619) |

| 1,5-Benzothiazepine | α,β-Unsaturated Carbonyls (Chalcones) | 7-membered Thiazepine |

Condensation reactions are fundamental to the utility of 2-Amino-5-chlorobenzenethiol in heterocyclic synthesis. nih.gov A condensation reaction is one in which two molecules combine, usually with the loss of a small molecule such as water. nih.gov

When 2-Amino-5-chlorobenzenethiol reacts with an aldehyde or a ketone, the amino group condenses with the carbonyl group to form an imine (Schiff base). nih.gov This step is often the precursor to a cyclization event, as seen in the synthesis of benzothiazoles. nih.govresearchgate.net The reaction pathway typically involves three stages: the formation of the imine thiophenol intermediate, its cyclization to a benzothiazolidine, and the final reduction or oxidation to the target benzothiazole. nih.gov These reactions can be performed with or without catalysts, and under various conditions including the use of oxidizing agents or microwave irradiation to improve yields and reaction times. nih.gov

Smiles Rearrangement Reactions

The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution. While direct studies detailing a classic Smiles rearrangement for 2-Amino-5-chlorobenzenethiol are not prevalent in the reviewed literature, the principles of this reaction are relevant to the cyclization reactions that this compound undergoes. The molecular framework of 2-Amino-5-chlorobenzenethiol, containing both an amino and a thiol group, provides two nucleophilic centers that can participate in intramolecular cyclizations analogous to Smiles-type mechanisms.

A notable application related to this reactivity is the synthesis of phenothiazine (B1677639) derivatives. Phenothiazine is a heterocyclic scaffold of significant interest in medicinal chemistry. nih.gov The synthesis of 2-chlorophenothiazine (B30676), a key intermediate for various neuroleptic drugs, and its metabolites like 2-chlorophenothiazine-S-oxide, involves the core structure derivable from 2-Amino-5-chlorobenzenethiol. nih.gov

Furthermore, the feasibility of such rearrangements in related heterocyclic systems has been demonstrated. For instance, a synthetic methodology for producing 2-aminobenzoxazoles utilizes a Smiles rearrangement as a key step, highlighting the utility of this reaction class for molecules containing an ortho-aminophenol or aminothiophenol moiety. nih.gov These examples suggest the potential for 2-Amino-5-chlorobenzenethiol to be employed in strategically designed intramolecular rearrangements to yield complex heterocyclic products.

Schiff Base Formation and Derivatization

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group), typically formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.net The reaction mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine. youtube.com

The primary amino group of 2-Amino-5-chlorobenzenethiol makes it an excellent substrate for Schiff base formation. This reactivity is a cornerstone for the synthesis of various heterocyclic derivatives, particularly benzothiazoles and phenothiazines.

Reaction with Ketones and Subsequent Cyclization

Research has shown that 2-Amino-5-chlorobenzenethiol reacts with various cyclic ketones, such as cyclohexanone (B45756) and its substituted analogues, to produce phenothiazine derivatives. rsc.org In this process, the initial condensation between the aminothiophenol and the ketone forms an enamine or a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation/aromatization to yield the final tricyclic phenothiazine product.

The table below summarizes the results from the reaction of 2-Amino-5-chlorobenzenethiol with different ketones to yield substituted phenothiazines. rsc.org

| Reactant 1 | Reactant 2 | Product | Yield |

| 2-Amino-5-chlorobenzenethiol | Cyclohexanone | 1,2,3,4-Tetrahydro-7-chlorophenothiazine | 75% |

| 2-Amino-5-chlorobenzenethiol | 4-Methylcyclohexanone | 2-Methyl-1,2,3,4-tetrahydro-7-chlorophenothiazine | 71% |

| 2-Amino-5-chlorobenzenethiol | 4-Ethylcyclohexanone | 2-Ethyl-1,2,3,4-tetrahydro-7-chlorophenothiazine | 76% |

Reaction with Aldehydes and Benzothiazole Formation

The condensation of 2-aminothiophenols with aldehydes is a fundamental and widely used method for synthesizing 2-substituted benzothiazoles. mdpi.comresearchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which rapidly cyclizes via the attack of the adjacent thiol group onto the imine carbon, followed by oxidation to form the aromatic benzothiazole ring. mdpi.com While the intermediate Schiff base is often transient and not isolated, its formation is a critical step in the reaction pathway.

The general reaction of 2-Amino-5-chlorobenzenethiol with an aldehyde (R-CHO) is illustrated below, leading to the formation of a 6-chloro-2-substituted-benzothiazole.

| Reactant 1 | Reactant 2 (Aldehyde) | Intermediate Schiff Base | Final Product (Benzothiazole) |

| 2-Amino-5-chlorobenzenethiol | Benzaldehyde | N-Benzylidene-2-amino-5-chlorobenzenethiol | 6-Chloro-2-phenylbenzothiazole |

| 2-Amino-5-chlorobenzenethiol | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-2-amino-5-chlorobenzenethiol | 6-Chloro-2-(4-chlorophenyl)benzothiazole |

| 2-Amino-5-chlorobenzenethiol | Furfural | N-(Furan-2-ylmethylene)-2-amino-5-chlorobenzenethiol | 6-Chloro-2-(furan-2-yl)benzothiazole |

This reactivity highlights the utility of 2-Amino-5-chlorobenzenethiol as a versatile building block in heterocyclic chemistry, primarily through the formation of Schiff base intermediates that lead to a variety of important chemical scaffolds.

The Role of 2-Amino-5-chlorobenzenethiol Hydrochloride in Synthetic Chemistry

This compound is a highly reactive and versatile chemical intermediate, distinguished by the presence of amino, thiol, and chloro functional groups on a benzene ring. This unique substitution pattern makes it a valuable precursor in the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems and coordination compounds. Its applications are central to the development of materials with significant potential in medicinal and industrial chemistry.

Applications in Advanced Organic Synthesis and Material Precursors

Applications in Polymer Chemistry Research

The bifunctional nature of 2-amino-5-chlorobenzenethiol, possessing both an amino and a thiol group, positions it as a potential monomer for the synthesis of high-performance polymers. Specifically, aminothiophenols are precursors for the production of polybenzothiazoles (PBTs), a class of polymers known for their exceptional thermal stability, high mechanical strength, and chemical resistance.

The synthesis of PBT typically involves the polycondensation of an aromatic bis(o-aminothiol) with a dicarboxylic acid or its derivative. In this context, 2-amino-5-chlorobenzenethiol could theoretically serve as a monomer or a chain-terminating agent. The presence of the chlorine atom could influence the polymerization process and the final properties of the polymer. For instance, the halogen atom can affect the reactivity of the monomer and the solubility of the resulting polymer. researchgate.net Research into catalyst transfer polycondensation has shown that the type of halogen (chlorine, bromine, or iodine) on a monomer significantly influences the catalyst's resting state and can determine whether the polymerization is controlled or uncontrolled. researchgate.net

While the general synthesis of benzothiazoles and polybenzothiazoles from o-aminothiophenols is well-established, the specific application of this compound in creating commercial or widely studied polymers is not extensively documented in publicly available literature. nih.gov However, its structure is analogous to monomers used in creating polymers for advanced applications. The development of novel polymers often involves modifying monomer backbones with atoms like chlorine to fine-tune properties such as flame retardance, solubility, and refractive index. researchgate.netmdpi.com

Table 1: Potential Polymerization Reaction Involving 2-Amino-5-chlorobenzenethiol

| Monomer 1 | Monomer 2 | Polymer Class | Potential Properties |

| 2-Amino-5-chlorobenzenethiol | Terephthalic acid | Polybenzothiazole (PBT) | High thermal stability, chemical resistance, modified solubility |

This table represents a theoretical application based on the known reactivity of the compound's functional groups.

Development of Agrochemical Intermediates

The "2-amino-5-chloro" structural motif is a crucial component in the synthesis of modern agrochemicals, particularly in a class of insecticides known as anthranilic diamides. While direct synthesis pathways from 2-amino-5-chlorobenzenethiol are not the most commonly cited, closely related analogues are key starting materials for blockbuster insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. mdpi.comuobaghdad.edu.iq

These insecticides function by targeting insect ryanodine (B192298) receptors, offering potent and selective control of a wide range of pests. The synthesis of these complex molecules relies on building blocks that contain the chloro- and amino-substituted benzene ring. For example, patents describe the synthesis of chlorantraniliprole starting from 2-amino-5-chloro-3-methylbenzoic acid. researchgate.netmdpi.commdpi.com This highlights the industrial importance of the 2-amino-5-chlorophenyl unit as a vital intermediate in the agrochemical sector. The development of efficient synthetic routes to these intermediates is a significant area of chemical research, aiming to reduce costs and improve yields for large-scale production. mdpi.com

Table 2: Related Intermediates in Agrochemical Synthesis

| Starting Intermediate | Target Agrochemical | Chemical Class |

| 2-Amino-5-chloro-3-methylbenzoic acid | Chlorantraniliprole | Anthranilic Diamide Insecticide |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | Cyantraniliprole | Anthranilic Diamide Insecticide |

Synthesis of Novel Pharmaceutical Intermediates and Scaffolds (e.g., ALK Inhibitors)

In medicinal chemistry, 2-amino-5-chlorobenzenethiol serves as a valuable starting material for the synthesis of complex heterocyclic scaffolds used in drug discovery. A significant application is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, which are targeted therapies for certain types of cancers, including non-small cell lung cancer.

Research has demonstrated a synthetic pathway where 2-amino-5-chlorobenzenethiol is a key precursor. In one study, it was used to synthesize a series of novel compounds containing a sulfoxide (B87167) structure designed to act as potent ALK inhibitors. The synthesis begins with the hydrolysis of a substituted benzo[d]thiazol-2-amine to yield 2-amino-5-chlorobenzenethiol. This intermediate then undergoes a series of reactions to build the final drug candidates.

The key synthetic steps are outlined below:

Thioetherification: 2-amino-5-chlorobenzenethiol is reacted with a brominated alkane to form a thioether intermediate.

Oxidation: The resulting thioether is oxidized, typically with hydrogen peroxide, to yield the corresponding sulfoxide.

Further Elaboration: This sulfoxide intermediate is then used in subsequent steps to construct the final complex molecule.

Compounds derived from this synthesis have shown excellent anti-proliferation activities against cancer cell lines, with some candidates exhibiting potent tumor growth inhibition in animal models. This underscores the importance of 2-amino-5-chlorobenzenethiol as a foundational building block for creating novel and effective pharmaceutical agents.

Table 3: Research Findings on ALK Inhibitors from 2-Amino-5-chlorobenzenethiol

| Precursor | Intermediate | Final Compound Class | Reported Biological Activity |

| 2-Amino-5-chlorobenzenethiol | Thioether and Sulfoxide derivatives | Sulfoxide-containing ALK Inhibitors | Potent anti-proliferation in H2228 EML4-ALK cancer cells |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides critical information about the functional groups and bonding arrangements within the molecule. The primary distinction between the free base and its hydrochloride salt lies in the protonation of the amino group to form an ammonium (B1175870) ion (-NH₃⁺).

The FTIR spectrum of 2-Amino-5-chlorobenzenethiol hydrochloride is defined by vibrations characteristic of the ammonium group, the substituted benzene (B151609) ring, and the thiol moiety. The formation of the hydrochloride salt from the primary amine (R-NH₂) leads to notable changes, particularly in the N-H stretching region. spectroscopyonline.com

Key expected absorption bands include:

N-H Stretching: The symmetric and asymmetric stretches of the primary amine (-NH₂) in the free base, typically found between 3300 and 3500 cm⁻¹, are replaced by the broader and more complex stretching vibrations of the ammonium (-NH₃⁺) group in the hydrochloride salt. These absorptions are expected to appear in the 2800-3200 cm⁻¹ range. spectroscopyonline.com

S-H Stretching: A weak absorption band corresponding to the thiol (S-H) stretch is anticipated around 2550-2600 cm⁻¹.

Aromatic C-H Stretching: Sharp peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.

Aromatic C=C Stretching: The spectrum will show several bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: A strong band corresponding to the C-Cl stretch is typically observed in the 600-800 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Ammonium (-NH₃⁺) | 2800 - 3200 | N-H Stretch |

| Thiol (-SH) | 2550 - 2600 | S-H Stretch (Weak) |

| Aromatic C-H | > 3000 | C-H Stretch |

| Aromatic C=C | 1450 - 1600 | Ring Stretch |

| C-N | 1250 - 1350 | C-N Stretch |

| C-Cl | 600 - 800 | C-Cl Stretch |

Interactive Data Table: Expected FTIR Peaks

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The spectrum of this compound would be expected to show strong signals for the aromatic ring and the C-S bond.

Key expected Raman shifts include:

S-H Stretching: The S-H stretch, often weak in FTIR, can provide a more distinct signal in Raman spectroscopy, appearing in the 2550-2600 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is expected to be a prominent feature. Other ring stretching modes will appear in the 1400-1600 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond stretch is anticipated in the 600-750 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The formation of the hydrochloride salt significantly influences the chemical environment, and thus the chemical shifts, of the nuclei near the protonated amino group.

In the ¹H NMR spectrum of this compound, the protonation of the amino group to an ammonium group results in a downfield shift for the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to -NH₂. The protons of the ammonium group itself would likely appear as a broad singlet. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Based on analysis of similar structures, the expected chemical shifts are as follows:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (position 6) | 7.2 - 7.5 | Doublet (d) |

| Aromatic H (position 4) | 7.0 - 7.3 | Doublet of Doublets (dd) |

| Aromatic H (position 3) | 6.8 - 7.1 | Doublet (d) |

| Thiol (-SH) | 3.5 - 4.5 | Singlet (s) |

| Ammonium (-NH₃⁺) | Broad, variable | Singlet (s) |

Interactive Data Table: Expected ¹H NMR Chemical Shifts

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The electron-withdrawing effect of the -NH₃⁺ group in the hydrochloride salt also influences the carbon chemical shifts, causing a downfield shift for the carbons of the aromatic ring compared to the free base.

The anticipated chemical shifts for the carbon atoms are detailed below:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C-S (position 1) | 115 - 125 |

| C-NH₃⁺ (position 2) | 140 - 150 |

| C-H (position 3) | 118 - 128 |

| C-H (position 4) | 128 - 138 |

| C-Cl (position 5) | 125 - 135 |

| C-H (position 6) | 130 - 140 |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the analysis would typically be performed on the protonated free base, [C₆H₆ClNS + H]⁺. The presence of chlorine would result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the molecular ion peak.

Predicted mass spectrometry data indicates that the protonated molecule would have a mass-to-charge ratio (m/z) of 159.99823.

Other Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. nih.govyoutube.com The method is sensitive to the local environment of the paramagnetic center and can provide valuable information about the electronic structure and dynamics of radical species. nih.govspringernature.com For a molecule like this compound, EPR studies would typically be conducted on its radical form, which could be generated through chemical or electrochemical oxidation.

The thiol group (-SH) and the amino group (-NH2) are potential sites for the formation of a radical cation upon oxidation. The resulting unpaired electron would be delocalized over the aromatic ring, and its interaction with the magnetic moments of the nitrogen (¹⁴N), hydrogen (¹H), and chlorine (³⁵Cl, ³⁷Cl) nuclei would lead to a characteristic hyperfine splitting pattern in the EPR spectrum. This pattern is instrumental in identifying the radical species and mapping the spin density distribution. youtube.com

A hypothetical EPR study of the 2-Amino-5-chlorobenzenethiol radical cation might yield the parameters presented in the interactive table below. These values are representative and based on data for analogous aromatic radicals containing nitrogen and sulfur.

Interactive Table: Representative EPR Spectral Parameters for a Hypothetical 2-Amino-5-chlorobenzenethiol Radical Cation

| Parameter | Nucleus | Representative Value | Significance |

| g-factor | - | ~2.0045 | Indicates the chemical environment of the unpaired electron. |

| Hyperfine Coupling Constant (aN) | ¹⁴N | ~8 - 10 G | Reflects the spin density on the nitrogen atom. |

| Hyperfine Coupling Constant (aH) | ¹H (amino) | ~6 - 8 G | Indicates spin density on the amino protons. |

| Hyperfine Coupling Constant (aH) | ¹H (ring) | ~1 - 5 G | Varies depending on the position on the aromatic ring. |

| Hyperfine Coupling Constant (aCl) | ³⁵Cl/³⁷Cl | ~0.5 - 2 G | Shows the interaction with the chlorine nucleus. |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby providing strong evidence for its empirical formula and purity. For this compound (C₆H₇Cl₂NS), this analysis typically involves the combustion of a precisely weighed sample to convert the constituent elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). The amounts of these gases are then measured to calculate the percentage by weight of each element in the original sample.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent atoms. These theoretical values serve as a benchmark against which the experimentally determined values are compared. A close agreement between the experimental and theoretical percentages is a strong indicator of the sample's purity. Many scientific journals require the experimental values to be within ±0.4% of the theoretical values for a compound to be considered pure. nih.gov

Below is an interactive data table showing the theoretical elemental composition of this compound and representative experimental values that would be expected for a high-purity sample.

Interactive Table: Elemental Analysis Data for this compound (C₆H₇Cl₂NS)

| Element | Theoretical % | Experimental % (Representative) | Deviation (%) |

| Carbon (C) | 36.75 | 36.68 | -0.07 |

| Hydrogen (H) | 3.60 | 3.63 | +0.03 |

| Nitrogen (N) | 7.14 | 7.11 | -0.03 |

| Chlorine (Cl) | 36.16 | 36.21 | +0.05 |

| Sulfur (S) | 16.35 | 16.37 | +0.02 |

Despite a comprehensive search for scholarly articles and scientific data, specific computational chemistry and theoretical modeling studies focusing solely on the compound This compound are not publicly available.

As a result, it is not possible to generate a detailed and scientifically accurate article that adheres to the strict outline provided in the user's request. The required research findings for the following sections and subsections could not be located for this specific compound:

Electronic Structure Calculations:

Density Functional Theory (DFT) Calculations

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Basis Set Selection and Optimization

Molecular Orbital Analysis:

Charge Distribution Mapping

HOMO-LUMO Energy Analysis

While computational studies exist for structurally related molecules, the user's explicit instruction to focus solely on "this compound" prevents the inclusion of data from other compounds, as this would not be scientifically accurate or adhere to the provided constraints. The electronic properties and computational results are unique to each specific chemical structure and cannot be extrapolated from different molecules.

Therefore, the generation of the requested article with the specified level of detail and scientific accuracy is not feasible at this time due to the absence of the necessary primary research data in the public domain.

Computational Chemistry and Theoretical Modeling

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of 2-Amino-5-chlorobenzenethiol hydrochloride can be extensively studied using computational methods, particularly Density Functional Theory (DFT). These studies are crucial for predicting how the molecule will interact with other chemical species and for understanding the outcomes of chemical reactions.

Detailed research findings from computational studies on molecules with similar functional groups, such as substituted benzothiazoles, reveal that DFT calculations are a powerful tool for elucidating electronic properties and reactivity. mdpi.com By calculating various reactivity descriptors, a comprehensive picture of the molecule's chemical behavior can be constructed.

Key reactivity descriptors that are typically calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The distribution of these orbitals across the molecule highlights the likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (typically colored in red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored in blue), which are prone to nucleophilic attack.

For this compound, it is expected that the amino (-NH2) and thiol (-SH) groups, along with the chlorine (-Cl) atom, will significantly influence the electronic distribution and, consequently, the reactivity of the benzene (B151609) ring. The amino group is a strong electron-donating group, which would likely increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the chlorine atom is an electron-withdrawing group. The thiol group can act as either a weak electron-donating group or be involved in reactions at the sulfur atom.

A hypothetical table of calculated reactivity descriptors for this compound, based on methodologies applied to similar compounds, is presented below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests the chemical stability and reactivity of the molecule. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | Indicates the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 | Quantifies the molecule's ability to act as an electrophile. |

This table is illustrative and based on typical values for similar aromatic compounds.

Theoretical Spectroscopic Data Simulation (e.g., Theoretical IR Spectra)

Computational chemistry allows for the simulation of various spectroscopic data, including infrared (IR) spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These simulations are invaluable for interpreting experimental spectra, assigning specific absorption bands to the corresponding molecular vibrations, and confirming the molecular structure.

The simulation of the IR spectrum of this compound would typically be performed using DFT calculations, often with the B3LYP functional and a suitable basis set like 6-31G(d,p). The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method.

A study on 2-amino-5-chlorobenzophenone (B30270) utilized DFT calculations to analyze its vibrational spectra, demonstrating the utility of this approach in understanding the vibrational modes of complex molecules. scihorizon.com For this compound, the theoretical spectrum would be expected to show characteristic peaks corresponding to the vibrations of its functional groups. While an experimental IR spectrum is available for the free base, 2-Amino-5-chlorobenzenethiol nih.gov, a theoretical simulation for the hydrochloride salt would provide a more precise comparison.

Key vibrational modes expected in the theoretical IR spectrum of this compound include:

N-H stretching: Associated with the amino group, typically appearing in the 3300-3500 cm⁻¹ region. In the hydrochloride salt, this would be an N-H⁺ stretching from the ammonium (B1175870) group.

S-H stretching: From the thiol group, usually a weak band in the 2550-2600 cm⁻¹ range.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

C=C stretching: Vibrations of the benzene ring, typically found in the 1400-1600 cm⁻¹ region.

C-N stretching: Usually observed in the 1250-1350 cm⁻¹ range.

C-S stretching: Typically weak and found in the 600-800 cm⁻¹ region.

C-Cl stretching: Expected in the 600-800 cm⁻¹ region.

A table comparing hypothetical calculated vibrational frequencies with typical experimental ranges is provided below.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H⁺ Stretch (Ammonium) | 3250 | 3200-3300 |

| Aromatic C-H Stretch | 3080 | 3050-3150 |

| S-H Stretch | 2570 | 2550-2600 |

| C=C Aromatic Ring Stretch | 1610, 1580, 1490 | 1400-1600 |

| C-N Stretch | 1320 | 1250-1350 |

| C-Cl Stretch | 750 | 600-800 |

| C-S Stretch | 700 | 600-800 |

This table is illustrative. Actual calculated frequencies would require specific DFT calculations.

Conformational Analysis and Energy Minimization

Conformational analysis is a critical aspect of theoretical chemistry that involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a molecule like this compound, which has flexible functional groups attached to a rigid benzene ring, understanding the preferred orientation of the amino and thiol groups is essential.

The process of conformational analysis typically involves:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of one or more dihedral angles. For this molecule, the dihedral angles defining the orientation of the -NH3⁺ and -SH groups relative to the benzene ring would be systematically varied.

Geometry Optimization: The structures corresponding to the minima on the PES are then fully optimized to find the stable conformers.

Energy Calculation: The energies of these optimized conformers are calculated to determine the most stable (lowest energy) conformation and the relative energies of other conformers.

Studies on the conformational analysis of substituted benzenes and piperazines have demonstrated the effectiveness of these computational techniques in determining the preferred conformations of molecules. rsc.orgnih.gov For this compound, the analysis would likely reveal the most favorable orientations of the ammonium and thiol groups, which are influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding.

Energy minimization calculations would provide the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer. These parameters are fundamental for a precise description of the molecular structure.

A hypothetical data table summarizing the results of a conformational analysis for this compound is shown below.

| Conformer | Dihedral Angle (C-C-S-H) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0° | 60° | 0.00 |

| 2 | 180° | 60° | 1.25 |

| 3 | 0° | 180° | 2.50 |

This table is for illustrative purposes only and represents a simplified conformational landscape.

Advanced Analytical Methodologies for Characterization and Analysis

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of 2-Amino-5-chlorobenzenethiol hydrochloride, as well as for monitoring its synthesis. These techniques are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound and for separating it from any impurities or related substances. Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis. In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For aminophenol and aminothiophenol derivatives, the mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. For instance, a gradient elution might start with a higher proportion of the aqueous buffer and gradually increase the concentration of the organic modifier to elute more strongly retained components. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. The selection of an appropriate wavelength is crucial for sensitivity; for related aromatic compounds, wavelengths in the range of 240-250 nm have been found to be effective. uokerbala.edu.iq

A simple, rapid, and selective stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines to analyze the compound and any potential degradation products. waters.com Validation parameters typically include linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. mdpi.com

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amines

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225-245 nm |

| Column Temperature | 30 °C |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. The primary advantage of UHPLC in the context of analyzing this compound is the substantial reduction in analysis time, often by a factor of two or more compared to traditional HPLC, without compromising separation efficiency or sensitivity. lcms.cz

This enhanced speed and sensitivity make UHPLC particularly valuable for high-throughput screening applications. The methods are often scalable and can be adapted for mass spectrometry (MS) detection, providing further structural information. For the analysis of amino acids and related compounds, UHPLC methods have been developed that allow for simultaneous quantification of multiple analytes in complex matrices. nih.gov A UHPLC method for this compound would likely employ similar principles to HPLC (e.g., reversed-phase separation) but with a much shorter run time, potentially under three to five minutes. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically to achieve good separation between the reactants, intermediates, and the final product. A variety of solvent systems can be employed, often consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol). lu.se As the mobile phase ascends the plate via capillary action, the components of the mixture travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase. After development, the separated spots can be visualized under UV light or by staining with a chemical reagent. By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a pure sample of the product, a chemist can qualitatively assess the reaction's progress and determine when it has reached completion. nih.gov

Table 2: Example TLC Solvent Systems for Aromatic Compounds

| Solvent System Code | Solvents | Composition by Volume |

| 0003 | Toluene : Dioxane : Acetic Acid | 95 : 25 : 4 |

| 0009A | Chloroform : Methanol | 4 : 1 |

| 011B | Chloroform : Methanol : Acetic Acid | 85 : 10 : 5 |

| 012D | Ethyl Acetate : Hexane | 3 : 2 |

Microscopic Techniques

Microscopic techniques provide direct visual information about the morphology, crystal structure, and nanoscale features of solid materials like this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnification. In the context of this compound, SEM analysis would reveal the shape, size, and surface texture of its crystalline particles. The sample is bombarded with a focused beam of electrons, and the resulting signals—primarily secondary electrons—are collected to form an image. This can provide insights into the compound's crystallinity and the homogeneity of the sample.

For instance, SEM has been used to characterize chitosan-based films containing a 2-aminothiophene derivative, where it revealed how the particles were dispersed within the polymer matrix and showed the presence of pores and cracks on the film's surface. nih.gov Similar analysis on pure this compound could be used to study its crystal habit and any morphological changes resulting from different crystallization conditions.

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is capable of imaging the internal structure of a material, including its crystal lattice. While challenging for beam-sensitive organic materials, recent advancements in low-dose TEM and cryo-electron microscopy have made it possible to analyze the structure of small organic crystals with near-atomic resolution. nih.govlu.se

Techniques like Microcrystal Electron Diffraction (MicroED) can be performed using a TEM, allowing for the determination of the crystal structure from nanocrystals. researchgate.net This would be invaluable for unambiguously confirming the solid-state structure of this compound. Furthermore, high-resolution TEM (HRTEM) can be used to directly visualize crystal defects and different polymorphs, which can have significant impacts on the physical properties of a compound. nih.gov These advanced TEM methods represent the cutting edge of solid-state characterization for organic molecules. lu.se

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. aps.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. tib.eu

For a compound like this compound, XPS analysis would provide invaluable data on its surface characteristics.

Elemental Composition : XPS can confirm the presence and relative atomic concentrations of carbon (C), nitrogen (N), chlorine (Cl), sulfur (S), and any surface contaminants on a solid sample of the compound.

Chemical State Analysis : The primary utility of XPS lies in its ability to detect chemical shifts. The binding energy of a core electron is affected by the chemical environment of the atom. aps.org For instance, the binding energy of the N 1s electron would indicate whether it is present in its protonated amine hydrochloride form (-NH3+) or as a free amino group (-NH2). Similarly, the S 2p spectrum would characterize the thiol group (-SH), and the Cl 2p spectrum would confirm the state of the chlorine atom attached to the benzene (B151609) ring. This sensitivity to the chemical environment makes XPS a powerful tool for confirming the salt formation and purity of the compound's surface. aps.org

While specific XPS studies on this compound are not prevalent in the available literature, the principles are well-demonstrated in studies of analogous molecules like para-aminophenol. Such studies show that XPS can clearly distinguish between different chemical environments of carbon, nitrogen, and oxygen atoms within the molecule, highlighting the technique's sensitivity. aps.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are fundamental in determining the stability, purity, and phase behavior of chemical compounds as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a highly sensitive method used to study the thermodynamic properties of thermally induced transitions. nih.gov DSC analysis can reveal:

Melting Point and Purity : A sharp endothermic peak on a DSC thermogram indicates the melting point of the crystalline solid. The shape and onset of the peak can provide an indication of the sample's purity.

Phase Transitions : It can detect other solid-state phase transitions that might occur before melting.

Decomposition : Exothermic events on the DSC curve often correspond to the thermal decomposition of the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials. For this compound, TGA would quantify mass loss associated with desolvation, sublimation, or decomposition, identifying the temperature ranges at which these events occur.

Studies on structurally related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), illustrate the utility of these techniques. In one such study, DSC was used to determine the thermal decomposition profile, showing a strong exothermic peak and allowing for the calculation of kinetic parameters. semanticscholar.org When the heating rate was increased, the initial decomposition temperature and the exothermic peak temperature shifted to higher values, a phenomenon known as thermal hysteresis. semanticscholar.org

Table 1: Illustrative DSC Data for Thermal Decomposition of a Related Compound (ADMBA) at Various Heating Rates semanticscholar.org

| Heating Rate (β, °C/min) | Initial Decomposition Temp (T₀, °C) | Peak Exothermic Temp (Tₚ, °C) | Heat of Decomposition (ΔH, J/g) |

|---|---|---|---|

| 0.5 | 345.1 | 360.5 | -852.41 (Average) |

| 1.0 | 355.2 | 370.1 | |

| 2.0 | 369.8 | 382.3 | |

| 4.0 | 385.6 | 395.4 | |

| 8.0 | 402.1 | 410.7 |

This table illustrates the type of data obtained from DSC analysis of a related chloro-amino aromatic compound, showing the shift in decomposition temperatures with heating rate.

Hyphenated Analytical Approaches

Hyphenated analytical approaches involve coupling a separation technique with a spectroscopic detection technique, providing enhanced analytical power. The most common example is coupling a chromatograph with a spectrometer.

For the analysis of this compound, a technique like High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) would be highly effective.

HPLC-DAD/UV : This technique separates the target compound from impurities, starting materials, or degradation products based on its differential partitioning between a stationary phase and a mobile phase. The DAD or UV detector provides quantitative data based on the compound's UV absorbance at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful hyphenated technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. After separation by the HPLC column, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and structure. This is particularly useful for confirming the identity of the main peak and for identifying unknown impurities or degradation products in the sample.

The development of analytical methods for similar compounds, such as 2-amino-5-nitrophenol (B90527) (2A5NP), demonstrates the utility of HPLC for quantification in various matrices. nih.gov A validated HPLC method for 2A5NP showed high accuracy and good precision, proving it to be a useful, simple, and rapid technique for quantification. nih.gov A similar approach could be readily developed for this compound to ensure quality control and perform stability studies.

Table 2: Example of HPLC Conditions Used for Analysis of a Structurally Similar Compound (2-amino-5-nitrophenol) nih.gov

| Parameter | Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase |

| Mobile Phase | Isocratic mixture of water and an organic solvent (e.g., Methanol or Acetonitrile) with a buffer |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV/DAD at maximum absorbance wavelength (λmax) |

| Injection Volume | 10 - 20 µL |

This table outlines typical parameters for an HPLC method that could be adapted for the analysis of this compound.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes and Methodologies

The advancement of synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental compatibility. For 2-Amino-5-chlorobenzenethiol hydrochloride, future research will likely focus on moving beyond traditional multi-step, high-energy processes towards more elegant and sustainable synthetic strategies.

Key areas of development include:

Catalytic Innovations: The exploration of novel catalysts is a primary frontier. This includes the design of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or carbon, which offer high efficiency and easy recyclability. researchgate.net For instance, copper-catalyzed methods have already proven effective for synthesizing related benzothiazoles from 2-aminobenzenethiols and nitriles, suggesting a promising avenue for developing selective reactions involving the target compound. nih.govorganic-chemistry.orgfigshare.com Future work could focus on developing metal-free catalytic systems to further enhance the green credentials of the synthesis. bohrium.com

Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. nih.gov Implementing flow chemistry for the synthesis of this compound could offer significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and higher reproducibility. researchgate.netspringerprofessional.desci-hub.se This methodology is particularly suited for the fine chemicals industry, where consistency and safety are paramount. researchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are expected to be explored more thoroughly. These methods can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.comresearchgate.net

| Methodology | Traditional Approach | Emerging Novel Approach | Potential Advantages of Novel Approach |

|---|---|---|---|

| Catalysis | Homogeneous, stoichiometric reagents | Heterogeneous nanocatalysts, organocatalysts | Recyclability, reduced waste, higher selectivity. researchgate.net |

| Processing | Batch synthesis | Continuous flow microreactors | Improved safety, better process control, scalability. nih.govspringerprofessional.de |

| Energy Input | Conventional heating (reflux) | Microwave, ultrasound irradiation | Reduced reaction times, lower energy consumption. mdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free conditions | Reduced environmental impact, improved safety. nih.govmdpi.com |

Exploration of Undiscovered Reaction Pathways and Transformations

The rich functionality of this compound provides a playground for discovering new chemical reactions. The nucleophilic character of both the amino and thiol groups, combined with the electronic effects of the chloro substituent, allows for a diverse range of potential transformations that remain largely untapped.

Future research is anticipated in the following areas:

Novel Cyclization Reactions: While the condensation with aldehydes and similar compounds to form benzothiazoles is known for the parent 2-aminothiophenol (B119425), a vast number of other cyclization partners could be explored. mdpi.comnih.gov Reactions with aminonitriles, for example, could lead to novel thiol-containing peptides or other complex nitrogen heterocycles, opening doors to new classes of compounds with potential biological activity. mdpi.com

Multi-Component Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a key building block is a highly attractive area. MCRs are atom-economical and can rapidly generate molecular complexity from simple starting materials, aligning with the principles of green chemistry. springerprofessional.de

Computational Chemistry and Mechanistic Studies: The use of computational tools, such as Density Functional Theory (DFT), will be instrumental in predicting and understanding new reaction pathways. osu.edu By modeling the reactivity of the molecule, researchers can identify promising reaction partners and conditions in silico before embarking on experimental work. nih.govresearchgate.netnih.gov This approach can accelerate the discovery of non-obvious transformations and provide deep mechanistic insights.

Integration with Sustainable Chemistry Principles and Process Intensification

The chemical industry is undergoing a transformation driven by the need for sustainability. Integrating the twelve principles of green chemistry into the lifecycle of this compound is a critical future objective. mdpi.comresearchgate.net This involves not only developing greener synthetic routes but also ensuring that its downstream applications are environmentally benign.

Key strategies for integration include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This is a core tenet of green chemistry and can be achieved through addition and cycloaddition reactions.

Use of Renewable Feedstocks: While the core aromatic structure is derived from petrochemical sources, future research could explore derivatization using reagents sourced from biomass.

Process Intensification (PI): PI aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgcatalysis-summit.com For this compound, this could involve using multifunctional reactors that combine reaction and separation into a single unit, drastically reducing the plant's footprint and operational costs. numberanalytics.comnumberanalytics.com Flow chemistry is a key enabler of process intensification. researchgate.net

| Green Chemistry Principle | Application to this compound Lifecycle |

|---|---|

| Prevention | Designing syntheses that minimize waste generation from the outset. |

| Atom Economy | Utilizing multi-component reactions and cycloadditions to maximize atom incorporation. springerprofessional.de |

| Less Hazardous Chemical Syntheses | Employing non-toxic solvents and recyclable, benign catalysts. researchgate.netmdpi.com |

| Design for Energy Efficiency | Adopting microwave or flow chemistry processes to reduce energy consumption. nih.govsci-hub.se |

| Catalysis | Preferring catalytic reagents over stoichiometric ones for higher efficiency and lower waste. numberanalytics.com |

Advanced Applications in Targeted Chemical Synthesis and Material Science

The true potential of this compound will be realized through its application as a sophisticated building block in both synthetic chemistry and materials science. Its defined substitution pattern makes it an ideal precursor for creating molecules and materials with highly specific properties.

Emerging application areas include:

Pharmaceutical Intermediates: The compound is a valuable precursor for synthesizing complex heterocyclic systems, which form the core of many pharmaceuticals. chemicalbook.comwikipedia.org The presence of the chloro-substituent can be used to modulate the electronic properties and bioavailability of target drug candidates. Its role as an intermediate for drugs like Oxazolam highlights this potential. google.com

Functional Materials: The amino and thiol groups are excellent handles for polymerization or for grafting the molecule onto surfaces. This opens up possibilities in creating functional materials with tailored properties. imperial.ac.uk For example, polymers incorporating this moiety could exhibit unique optical or electronic properties. chemicalbook.com Thiol-functionalized silsesquioxanes are an example of how thiol groups can be used to create new precursors for advanced materials. mdpi.com

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on heterocyclic cores. This compound can serve as a starting point for creating new agrochemicals with potentially improved efficacy and environmental profiles.